N-benzyl-3,4-difluorobenzamide
Description
N-Benzyl-3,4-difluorobenzamide is a benzamide derivative characterized by a benzamide core substituted with two fluorine atoms at the 3,4-positions of the aromatic ring and a benzyl group attached to the amide nitrogen.
- Molecular formula: Likely C₁₄H₁₁F₂NO (inferred from analogs).
- Key features: The electron-withdrawing fluorine atoms enhance electrophilic reactivity and influence intermolecular interactions, while the benzyl group contributes to lipophilicity and steric effects .
- Applications: Benzamide derivatives are widely explored in medicinal chemistry for receptor modulation (e.g., FXRα, CXCR4) and metabolic studies .
Properties
IUPAC Name |
N-benzyl-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO/c15-12-7-6-11(8-13(12)16)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOXBWNGOPAGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327119 | |
| Record name | N-benzyl-3,4-difluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788959 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
710981-27-4 | |
| Record name | N-benzyl-3,4-difluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3,4-difluorobenzamide typically involves the reaction of 3,4-difluorobenzoyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
For industrial production, the process may involve the use of more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3,4-difluorobenzamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atoms on the benzene ring make it less reactive towards electrophilic aromatic substitution, but reactions can still occur under specific conditions.
Nucleophilic Substitution: The presence of electron-withdrawing fluorine atoms can facilitate nucleophilic substitution reactions at the benzene ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the benzyl group to a carboxylic acid.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the amide group to an amine.
Substitution: Nucleophiles like hydroxide ions can substitute the fluorine atoms under basic conditions.
Major Products
Oxidation: Benzyl group oxidation yields 3,4-difluorobenzoic acid.
Reduction: Reduction of the amide group yields N-benzyl-3,4-difluoroaniline.
Substitution: Nucleophilic substitution can yield various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-benzyl-3,4-difluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of N-benzyl-3,4-difluorobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme carbonic anhydrase, which plays a role in various physiological processes . The compound’s fluorine atoms enhance its binding affinity to the target enzyme, leading to its inhibitory effects.
Comparison with Similar Compounds
N-Benzyl-3,4-difluoro-N-methylbenzamide
- Structure : Differs by an additional methyl group on the amide nitrogen.
- Molecular weight: 261.27 g/mol vs. ~247.25 g/mol (estimated for N-benzyl-3,4-difluorobenzamide) . Applications: Used in general research due to its stability and synthetic accessibility .
N-Benzyl-3,4-dichlorobenzamide
- Structure : Chlorine replaces fluorine at the 3,4-positions.
- Impact :
- Chlorine’s larger atomic size and stronger electron-withdrawing effect enhance electrophilic substitution reactivity but reduce metabolic stability compared to fluorine .
- Biological activity: Acts as a selective FXRα antagonist, showing promise in metabolic disorder research .
N,N-Dibenzyl-3,4-difluorobenzamide
- Structure : Two benzyl groups on the amide nitrogen.
- Impact :
- Increased lipophilicity improves membrane permeability but may reduce solubility.
- Demonstrated CXCR4 receptor modulation, relevant in inflammatory disease research .
3,4-Dichloro-N-(3-chloro-4-fluorophenyl)benzamide
- Structure : Contains multiple halogen substitutions (Cl, F) on both aromatic rings.
- Applications: Explored in pesticide and antimicrobial research due to its stability .
N-{2-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide
- Structure: Complex derivative with piperazine and dimethylamino groups.
- Impact :
Structural and Functional Analysis Table
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| This compound | C₁₄H₁₁F₂NO | 3,4-F₂, benzyl | ~247.25 | Electrophilic reactivity, receptor studies (inferred) | |
| N-Benzyl-3,4-difluoro-N-methylbenzamide | C₁₅H₁₃F₂NO | 3,4-F₂, N-benzyl, N-methyl | 261.27 | Research applications, stability | |
| N-Benzyl-3,4-dichlorobenzamide | C₁₄H₁₁Cl₂NO | 3,4-Cl₂, benzyl | 296.15 | FXRα antagonism, metabolic studies | |
| N,N-Dibenzyl-3,4-difluorobenzamide | C₂₁H₁₇F₂NO | 3,4-F₂, N,N-dibenzyl | 337.36 | CXCR4 modulation, anti-inflammatory research | |
| 3,4-Dichloro-N-(3-chloro-4-fluorophenyl)benzamide | C₁₃H₈Cl₃FNO | 3,4-Cl₂, 3-Cl-4-F-phenyl | 385.67 | Antimicrobial/pesticide research |
Key Findings and Trends
Substituent Effects :
- Fluorine vs. Chlorine : Fluorine improves metabolic stability and electronegativity, while chlorine enhances reactivity and target binding .
- Benzyl Groups : Increase lipophilicity and steric bulk, affecting bioavailability and receptor access .
Biological Targets :
- Simple benzamides (e.g., this compound) are versatile scaffolds for metabolic and receptor studies.
- Complex derivatives (e.g., piperazine-containing analogs) target neurological receptors but face synthetic challenges .
Synthetic Accessibility :
- Halogenated benzamides are generally synthesized via amidation of benzoyl chlorides or nucleophilic aromatic substitution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
